4-(5-Bromo-6-methylpyridin-2-yl)morpholine chemical properties
4-(5-Bromo-6-methylpyridin-2-yl)morpholine chemical properties
An In-depth Technical Guide to 4-(5-Bromo-6-methylpyridin-2-yl)morpholine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The structure uniquely combines a substituted bromopyridine core with a morpholine moiety, a pairing that presents a versatile scaffold for the synthesis of novel therapeutic agents. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties and biological activity of a molecule.[1][2][3] This document details the compound's physicochemical properties, proposes a robust synthetic pathway, explores its chemical reactivity for further functionalization, and discusses its potential applications in drug discovery, grounded in the established pharmacological importance of its constituent motifs.
Introduction: The Strategic Value of the Morpholine-Pyridine Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. Heterocyclic compounds are central to this endeavor, with the morpholine ring standing out as a privileged pharmacophore.[1] Its inclusion in numerous approved drugs is a testament to its ability to improve critical ADME (absorption, distribution, metabolism, and excretion) properties, such as aqueous solubility and metabolic stability, while also serving as a key interaction element with biological targets.[2][3] The morpholine heterocycle, with its ether and amine functionalities, can act as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor, facilitating strong interactions with enzyme active sites.[4]
When coupled with a pyridine ring, another cornerstone of medicinal chemistry, the resulting scaffold offers a rich platform for generating diverse chemical libraries. The pyridine core provides a rigid framework and defined vectoral exits for substitution, while the bromine atom on the 4-(5-Bromo-6-methylpyridin-2-yl)morpholine structure serves as an exceptionally versatile synthetic handle. This specific arrangement allows for late-stage diversification, a crucial strategy for optimizing lead compounds. This guide will dissect the chemical nature of this compound, providing researchers with the foundational knowledge required to leverage its potential.
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-(5-Bromo-6-methylpyridin-2-yl)morpholine is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues. The key physicochemical characteristics are summarized below.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₃BrN₂O | Calculated |
| Molecular Weight | 257.13 g/mol | Calculated |
| Appearance | Expected to be a beige or off-white solid at room temperature. | Based on analogue 4-(5-Bromopyridin-2-yl)morpholine.[5] |
| Boiling Point | > 350 °C (Predicted) | Predicted for the non-methylated analogue.[5] The methyl group will slightly increase this value. |
| Density | ~1.5 g/cm³ (Predicted) | Predicted for the non-methylated analogue.[5] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, Dimethyl Sulfoxide (DMSO), and Methanol. Limited solubility in water. | The morpholine ring enhances polarity, but the brominated pyridine core is largely hydrophobic. |
| pKa | ~3.35 (Predicted) | Predicted for the conjugate acid of the non-methylated analogue.[5] The pyridine nitrogen is weakly basic. |
Spectroscopic Profile (Predicted)
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¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the two sets of methylene protons on the morpholine ring. The aromatic protons will appear as doublets in the δ 6.5-8.0 ppm range. The morpholine protons will appear as two distinct triplets around δ 3.5-3.8 ppm (protons adjacent to oxygen) and δ 3.0-3.4 ppm (protons adjacent to nitrogen). The methyl group protons will present as a singlet around δ 2.4-2.5 ppm.
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¹³C-NMR: The carbon NMR spectrum will display ten unique signals. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon bearing the bromine atom appearing at the lower end of this range. The morpholine carbons will appear at approximately δ 66 ppm (C-O) and δ 45 ppm (C-N). The methyl carbon signal is expected around δ 18-20 ppm.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis and Purification
The most logical and efficient synthesis of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine is via a Nucleophilic Aromatic Substitution (SNA_Ar) reaction. This approach leverages the activation of the C2 position on the pyridine ring by the ring nitrogen, facilitating the displacement of a leaving group by the secondary amine of morpholine.
Proposed Synthetic Workflow
The proposed synthesis starts from commercially available 2,5-dibromo-6-methylpyridine and morpholine. The reaction proceeds by selectively substituting the more reactive bromine atom at the C2 position.
Caption: Proposed synthetic workflow for 4-(5-Bromo-6-methylpyridin-2-yl)morpholine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each choice is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-(5-Bromo-6-methylpyridin-2-yl)morpholine with >95% purity.
| Parameter | Specification | Rationale / Expertise Insight |
| Starting Materials | 2,5-Dibromo-6-methylpyridine (1.0 eq), Morpholine (1.2 eq) | A slight excess of morpholine ensures the complete consumption of the limiting starting material, driving the reaction to completion. |
| Base | Potassium Carbonate (K₂CO₃) (2.0 eq) | A mild, non-nucleophilic base is chosen to neutralize the HBr formed during the reaction without competing with the morpholine nucleophile. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A high-boiling polar aprotic solvent is ideal for SNA_Ar reactions as it effectively solvates the cation of the base and does not interfere with the nucleophile. |
| Temperature | 120 °C | Elevated temperature is required to overcome the activation energy of the C-Br bond cleavage. This temperature is well below the boiling point of DMSO, allowing for safe heating. |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion. |
Step-by-Step Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromo-6-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
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Addition of Reagents: Stir the mixture and add morpholine (1.2 eq) dropwise at room temperature.
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Heating: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring.
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Monitoring: Monitor the reaction's progress every 4 hours using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMSO and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
Chemical Reactivity and Synthetic Utility
The true value of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine lies in its potential for further chemical modification. The bromine atom at the C5 position is a key site for diversification via cross-coupling reactions.
Caption: Key cross-coupling reactions for functionalizing the C5-Bromo position.
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Suzuki Coupling: Reacting the compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base provides a straightforward route to biaryl compounds.[6] This is one of the most powerful methods for exploring structure-activity relationships (SAR).
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Sonogashira Coupling: The bromine can be coupled with terminal alkynes using palladium and copper catalysts to introduce rigid alkynyl linkers, which are often used to probe binding pockets in drug targets.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of primary or secondary amines and amides at the C5 position.
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Other Reactions: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and serve as a handle for further reactions.
Potential Applications in Drug Discovery
The 4-(5-Bromo-6-methylpyridin-2-yl)morpholine scaffold is a promising starting point for developing drugs across multiple therapeutic areas.[7] The morpholine moiety is a known feature in drugs targeting a wide array of biological systems.[8][9][10]
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Oncology: Many kinase inhibitors incorporate the morpholine structure to enhance binding affinity and improve pharmacokinetic profiles.[1] The bromopyridine core can be elaborated into structures that target specific kinases implicated in cancer progression.
-
Neuroscience: The morpholine ring is present in several CNS-active drugs, including antidepressants.[4] Its ability to improve brain penetration makes this scaffold attractive for developing treatments for neurological and psychiatric disorders.
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Infectious Diseases: The structural motif has been found in various antibacterial and antifungal agents.[4][7] The scaffold can be used to generate novel libraries to screen against drug-resistant pathogens.
The primary utility of this compound is as a versatile building block. Its pre-installed bromine atom and morpholine group allow drug development professionals to rapidly synthesize a diverse set of analogues for high-throughput screening, accelerating the hit-to-lead optimization process.
Safety and Handling
Based on GHS data for structurally similar compounds like 4-(4-Bromopyridin-2-yl)morpholine, this compound should be handled with care.[11]
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Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11] Some related compounds are classified as toxic if swallowed.[12]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Users are required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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